molecular formula C9H14O2 B14449420 Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)- CAS No. 78037-77-1

Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-

Cat. No.: B14449420
CAS No.: 78037-77-1
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-KZVJFYERSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-, also known as 5-norbornene-2,3-dimethanol, is a bicyclic compound with the molecular formula C9H14O2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes a double bond and two hydroxyl groups at the 2 and 3 positions. The compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. Subsequent reduction of the anhydride group yields the desired dimethanol compound. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form a saturated bicyclic compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, saturated bicyclic compounds, and various substituted derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol involves its reactivity due to the strained bicyclic structure and the presence of reactive hydroxyl groups. The compound can interact with various molecular targets through hydrogen bonding and other interactions, leading to its diverse reactivity in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: This compound has a similar bicyclic structure but with methyl groups instead of hydroxyl groups.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has carboxylic anhydride groups instead of hydroxyl groups.

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is unique due to the presence of hydroxyl groups, which impart different reactivity compared to its analogs. This makes it a versatile compound in synthetic chemistry and various applications .

Properties

CAS No.

78037-77-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

[(1S,2S,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9-/m0/s1

InChI Key

IGHHPVIMEQGKNE-KZVJFYERSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2CO)CO

Canonical SMILES

C1C2C=CC1C(C2CO)CO

Origin of Product

United States

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